molecular formula C11H13N3O B8425847 N-ethyl-1-methyl-1H-benzimidazole-6-carboxamide

N-ethyl-1-methyl-1H-benzimidazole-6-carboxamide

Cat. No. B8425847
M. Wt: 203.24 g/mol
InChI Key: DRYHTDJIZZWUHX-UHFFFAOYSA-N
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Patent
US08377923B2

Procedure details

Triethyl orthoformate (4 ml) and p-toluenesulfonic acid (200 mg) were added to a solution of 4-amino-N-ethyl-3-(methylamino)benzamide (1.92 g) in tetrahydrofuran (40 ml), followed by heating to reflux for one hour. The solvent was evaporated under reduced pressure and water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The resulting residue was washed with diisopropylether to obtain N-ethyl-1-methyl-1H-benzimidazole-6-carboxamide (1.16 g), as a colorless solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH2:22][C:23]1[CH:33]=[CH:32][C:26]([C:27]([NH:29][CH2:30][CH3:31])=[O:28])=[CH:25][C:24]=1[NH:34][CH3:35]>O1CCCC1>[CH2:30]([NH:29][C:27]([C:26]1[CH:32]=[CH:33][C:23]2[N:22]=[CH:35][N:34]([CH3:1])[C:24]=2[CH:25]=1)=[O:28])[CH3:31]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1.92 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)NCC)C=C1)NC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
The resulting residue was washed with diisopropylether

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C=1C=CC2=C(N(C=N2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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